4-{[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzonitrile
Description
Properties
IUPAC Name |
4-(3-quinoxalin-2-yloxypyrrolidin-1-yl)sulfonylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c20-11-14-5-7-16(8-6-14)27(24,25)23-10-9-15(13-23)26-19-12-21-17-3-1-2-4-18(17)22-19/h1-8,12,15H,9-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGISEOFGUOMZOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)S(=O)(=O)C4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzonitrile typically involves multiple steps, starting with the preparation of the quinoxaline and pyrrolidine intermediates. The quinoxaline moiety can be synthesized through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound. The pyrrolidine ring is often constructed via cyclization reactions involving suitable precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of green chemistry principles, such as solvent-free reactions or the use of renewable resources .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Group
The sulfonamide bridge serves as a reactive site for nucleophilic displacement.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Amine substitution | Piperidine, DMF, 80°C, 12 hrs | 4-(piperidin-1-ylsulfonyl)benzonitrile | 78% | |
| Hydrolysis | H₂SO₄ (conc.), reflux, 6 hrs | 4-sulfobenzoic acid | 62% |
Key Findings :
-
The sulfonyl group undergoes substitution with amines (e.g., piperidine) in polar aprotic solvents like DMF .
-
Acidic hydrolysis cleaves the sulfonamide bond, yielding sulfobenzoic acid derivatives.
Cyanide Group Transformations
The benzonitrile moiety participates in hydrolysis and cycloaddition reactions.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (6M), H₂O, 100°C, 8 hrs | 4-carboxybenzamide | 85% | |
| Click chemistry | NaN₃, CuSO₄/ascorbate, 60°C, 24 hrs | 1,2,3-triazole derivative | 91% |
Key Findings :
-
Nitrile hydrolysis under acidic conditions produces carboxamides or carboxylic acids .
-
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms triazoles, useful for bioconjugation .
Pyrrolidine Ring Modifications
The pyrrolidine ring undergoes alkylation, oxidation, and ring-opening reactions.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂O, 25°C, 4 hrs | Pyrrolidinone derivative | 68% | |
| N-Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 6 hrs | N-methylpyrrolidine analog | 74% |
Key Findings :
-
Oxidation with KMnO₄ converts pyrrolidine to pyrrolidinone.
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Alkylation at the pyrrolidine nitrogen enhances lipophilicity for pharmacological studies .
Quinoxaline Functionalization
The quinoxaline moiety participates in electrophilic aromatic substitution (EAS) and reduction.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2 hrs | 3-nitroquinoxaline derivative | 55% | |
| Reduction | H₂, Pd/C, EtOH, 25°C, 12 hrs | Dihydroquinoxaline analog | 88% |
Key Findings :
-
Nitration occurs at the electron-deficient C3 position of quinoxaline.
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Catalytic hydrogenation reduces the quinoxaline ring to a dihydro derivative .
Multicomponent Reactions (MCRs)
The compound’s functional groups enable participation in MCRs for complex heterocycles.
| Reaction Components | Catalyst/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Malononitrile, hydrazine, InCl₃ | Ultrasound, 40°C, 20 min | Pyrano[2,3-c]pyrazole hybrid | 95% |
Key Findings :
Stability Under Synthetic Conditions
Critical parameters for reaction optimization:
Pharmacological Relevance of Derivatives
Reaction products show bioactivity:
| Derivative | Biological Activity | Target/Application | Source |
|---|---|---|---|
| Triazole analogs | TRPM8 antagonism | Neuropathic pain relief | |
| Pyrrolidinone derivatives | PI3Kα inhibition | Anticancer agents |
Key Insight : Modifications at the sulfonamide or quinoxaline groups enhance target selectivity .
Scientific Research Applications
Antimicrobial Activity
Overview : Quinoxaline derivatives, including sulfonamide compounds, have shown significant antibacterial and antifungal properties. The compound has been evaluated for its effectiveness against several microbial strains.
Case Studies :
- Antibacterial Efficacy : A study demonstrated that quinoxaline sulfonamide derivatives exhibited potent antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli. The zone of inhibition (ZOI) was measured at concentrations of 50 μg/mL, showing values ranging from 12 mm to 17 mm depending on the specific derivative tested .
- Antifungal Activity : In another investigation, this compound was part of a series that displayed antifungal properties against Penicillium chrysogenum and Aspergillus niger, with varying degrees of effectiveness noted in the results .
Anticancer Applications
Overview : The quinoxaline framework is recognized for its ability to inhibit key pathways involved in cancer cell proliferation. The compound's structure allows it to interact with targets such as epidermal growth factor receptor (EGFR) and DNA gyrase.
Case Studies :
- Inhibition of Cancer Cell Growth : Research indicated that quinoxaline derivatives could inhibit EGFR, leading to reduced proliferation of cancer cells. Compounds designed with this scaffold showed IC50 values indicating effective inhibition of cell growth in vitro .
- Multi-target Approach : A molecular hybridization strategy was employed to create new compounds based on the quinoxaline structure, which demonstrated dual activity against cancer cells and microbial pathogens. This approach highlighted the versatility of quinoxaline derivatives as potential therapeutic agents .
Neurological Research
Overview : Emerging studies suggest that compounds with a similar structure may also exhibit neuroprotective effects, particularly through antagonistic activity on transient receptor potential melastatin 8 (TRPM8), which is implicated in pain sensation.
Case Studies :
- TRPM8 Antagonism : A patent application discussed sulfonamide compounds that act as TRPM8 antagonists, suggesting potential applications in pain management therapies. The ability to modulate TRPM8 activity could lead to innovative treatments for neuropathic pain conditions .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-{[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of phosphodiesterase 10A (PDE10A), affecting cyclic nucleotide signaling pathways. This inhibition can lead to various biological effects, including modulation of cellular signaling and potential therapeutic benefits .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoxaline derivatives, such as quinoxaline-2-carboxylates and quinoxaline-2,3-diones, as well as pyrrolidine derivatives like pyrrolidine-2,5-diones .
Uniqueness
4-{[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzonitrile is unique due to its specific combination of a quinoxaline moiety with a pyrrolidine ring and a sulfonyl group, which imparts distinct chemical and biological properties. This unique structure allows it to interact with different molecular targets and exhibit a range of biological activities .
Biological Activity
4-{[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the domains of antithrombotic and anticancer properties. This article explores the biological activity of this compound by reviewing relevant studies, highlighting its mechanisms of action, and summarizing case studies that illustrate its therapeutic potential.
Chemical Structure
The compound's structure includes a quinoxaline moiety linked to a pyrrolidine ring through a sulfonyl group, with a benzonitrile substituent. This unique arrangement is believed to contribute to its biological activity.
Antithrombotic Activity
Research indicates that derivatives of quinoxaline, including this compound, exhibit significant antithrombotic properties. Quinoxaline-based compounds have been shown to inhibit platelet aggregation and thrombus formation, which are critical processes in the development of cardiovascular diseases.
A patent describes various quinoxaline derivatives with antithrombotic activity, suggesting that modifications to the core structure can enhance efficacy against thrombotic conditions . The mechanism is thought to involve inhibition of specific receptors on platelets, leading to reduced activation and aggregation.
Anticancer Properties
Another area of interest is the anticancer potential of this compound. Quinoxaline derivatives have been reported to possess cytotoxic effects against various cancer cell lines. For instance, studies have shown that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression.
A review of FDA-approved heterocyclic molecules for cancer treatment highlights several quinoxaline derivatives that have entered clinical trials, indicating their viability as therapeutic agents . The specific mechanisms often involve targeting DNA repair pathways and disrupting cellular signaling involved in tumor growth.
Case Studies
-
Antithrombotic Efficacy :
A study conducted on a series of quinoxaline derivatives demonstrated that modifications similar to those found in this compound resulted in enhanced inhibition of platelet aggregation in vitro. The study detailed the structure-activity relationship (SAR) that correlates specific functional groups with increased antithrombotic efficacy. -
Cytotoxicity Against Cancer Cell Lines :
In vitro tests on human cancer cell lines (e.g., HeLa and MCF-7) revealed that compounds with structural similarities to this compound exhibited significant cytotoxic effects. These studies utilized assays such as MTT and flow cytometry to assess cell viability and apoptosis rates.
Data Tables
Q & A
Q. What are the key synthetic pathways for synthesizing 4-{[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzonitrile?
The synthesis involves multi-step reactions:
- Step 1 : Formation of the pyrrolidine-sulfonyl intermediate via sulfonylation of benzonitrile derivatives under controlled temperatures (e.g., 0–5°C) in solvents like DMF or pyridine.
- Step 2 : Coupling with quinoxaline derivatives using nucleophilic substitution or Mitsunobu reactions to introduce the quinoxalin-2-yloxy group .
- Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high purity (>95%) .
Q. Which spectroscopic and analytical methods are essential for characterizing this compound?
- NMR Spectroscopy : H and C NMR identify proton environments (e.g., benzonitrile’s nitrile group at ~110 ppm) and confirm regiochemistry of the pyrrolidine-quinoxaline linkage .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., observed [M+H] vs. calculated) and detects isotopic patterns for halogenated intermediates .
- X-ray Crystallography : Resolves stereochemical ambiguities in the pyrrolidine ring and sulfonyl group orientation .
Q. What functional groups dominate its reactivity and stability?
- Sulfonyl Group : Electrophilic at sulfur, enabling nucleophilic substitutions (e.g., with amines or alcohols).
- Quinoxaline Moiety : Participates in π-π stacking and hydrogen bonding, influencing solubility and aggregation in solvents like DMSO .
- Benzonitrile : Stable under acidic conditions but prone to hydrolysis in strong bases (e.g., NaOH/EtOH) .
Advanced Research Questions
Q. How can stereochemical challenges in the pyrrolidine ring be addressed during synthesis?
- Chiral Resolution : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or enantioselective catalysis (e.g., Jacobsen’s catalysts) to control the 3-position stereochemistry of the pyrrolidine ring.
- Analytical Validation : Chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) confirms enantiomeric excess (>98% ee) .
Q. What strategies optimize reaction yields for large-scale synthesis?
- Solvent Selection : Replace DMF with less polar solvents (e.g., THF) to minimize side reactions during sulfonylation.
- Catalysis : Palladium-based catalysts (e.g., Pd(PPh)) enhance coupling efficiency in Suzuki-Miyaura reactions for quinoxaline derivatives .
- Process Monitoring : In situ FTIR or TLC tracks reaction progress, reducing purification steps .
Q. How do structural modifications influence biological activity (e.g., antimicrobial or anticancer properties)?
- SAR Studies : Replace the quinoxaline group with pyrimidine (reduced activity) or phenoxazine (enhanced TADF properties in OLEDs) to probe electronic effects .
- Enzyme Assays : Test inhibition of xanthine oxidase or cytochrome P450 isoforms to identify mechanism-driven activity .
Q. How can contradictions in biological activity data across studies be resolved?
- Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin) to minimize variability.
- Metabolic Stability Testing : LC-MS/MS quantifies metabolite formation (e.g., hydrolyzed benzonitrile) in liver microsomes to explain discrepancies in in vivo vs. in vitro results .
Q. What computational methods predict its physicochemical and pharmacokinetic properties?
- DFT Calculations : Optimize geometry and calculate HOMO-LUMO gaps (e.g., ~4.2 eV) to predict charge-transfer properties for OLED applications .
- ADMET Prediction : Tools like SwissADME estimate logP (~2.5), aqueous solubility (~0.1 mg/mL), and CYP450 interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
